molecular formula C5H8I2 B12811117 (3R)-2,4-Diiodo-3-methyl-1-butene

(3R)-2,4-Diiodo-3-methyl-1-butene

Cat. No.: B12811117
M. Wt: 321.93 g/mol
InChI Key: VOZYPLHSNKQLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-IODO-3-(IODOMETHYL)BUT-1-ENE is an organic compound characterized by the presence of two iodine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-IODO-3-(IODOMETHYL)BUT-1-ENE typically involves the iodination of butene derivatives. One common method is the addition of iodine to but-1-ene in the presence of a catalyst. The reaction conditions often include the use of solvents such as acetone and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous processes where but-1-ene is reacted with iodine under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-IODO-3-(IODOMETHYL)BUT-1-ENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various butene derivatives with different functional groups replacing the iodine atoms .

Scientific Research Applications

®-2-IODO-3-(IODOMETHYL)BUT-1-ENE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-2-IODO-3-(IODOMETHYL)BUT-1-ENE involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of new bonds and the modification of existing molecular structures. The pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodobutane
  • 2-Iodobutane
  • 3-Iodobutene

Uniqueness

®-2-IODO-3-(IODOMETHYL)BUT-1-ENE is unique due to the presence of two iodine atoms on a butene backbone, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

2,4-diiodo-3-methylbut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8I2/c1-4(3-6)5(2)7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZYPLHSNKQLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)C(=C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.